molecular formula C14H10N4O6 B3842559 N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide

N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842559
M. Wt: 330.25 g/mol
InChI Key: GHNOCKKAZMFEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide, also known as DBCO-OSu, is a chemical compound that is widely used in scientific research. It is a reactive molecule that is used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The synthesis method of DBCO-OSu is straightforward and involves the reaction of 3,5-dinitrobenzoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide is widely used in scientific research as a bioconjugation reagent. It is used to label biomolecules with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The labeling of biomolecules with N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide is achieved through a copper-free click chemistry reaction between the DBCO group and an azide group on the probe. This reaction is highly efficient and specific, and does not require toxic copper catalysts. N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide has been used to label a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates, for various applications, such as imaging, detection, and purification.

Mechanism of Action

The mechanism of action of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide is based on the click chemistry reaction between the DBCO group and an azide group on the probe. The reaction is highly efficient and specific, and does not require toxic copper catalysts. The DBCO group is a strained alkyne that undergoes a cycloaddition reaction with the azide group on the probe, forming a stable triazole linkage. This reaction is often referred to as a "click" reaction because of its high efficiency and specificity.
Biochemical and Physiological Effects
N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide does not have any known biochemical or physiological effects. It is a reactive molecule that is used to label biomolecules with a variety of probes, but it does not interact with or affect the biomolecules in any significant way.

Advantages and Limitations for Lab Experiments

N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a highly efficient and specific bioconjugation reagent that does not require toxic copper catalysts. It is also compatible with a wide range of biomolecules and probes, making it a versatile tool for labeling and detecting biomolecules. However, there are also limitations to the use of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide. It is a reactive molecule that can be unstable in certain conditions, such as in the presence of water or acidic conditions. It also requires careful handling and storage to prevent degradation or contamination.

Future Directions

There are several future directions for the use of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide in scientific research. One direction is the development of new probes that can be labeled with N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide for specific applications, such as imaging or detection. Another direction is the optimization of the click chemistry reaction between N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide and azide probes to improve efficiency and specificity. Additionally, the use of N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide in combination with other bioconjugation reagents, such as maleimides or NHS esters, could expand its versatility and applications.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c15-13(9-4-2-1-3-5-9)16-24-14(19)10-6-11(17(20)21)8-12(7-10)18(22)23/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNOCKKAZMFEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(phenyl)methylidene]amino] 3,5-dinitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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